2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid
Description
Properties
Molecular Formula |
C12H11NO4 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-[(2-oxo-1H-quinolin-8-yl)oxy]propanoic acid |
InChI |
InChI=1S/C12H11NO4/c1-7(12(15)16)17-9-4-2-3-8-5-6-10(14)13-11(8)9/h2-7H,1H3,(H,13,14)(H,15,16) |
InChI Key |
ALBHRCHWJJUFSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC2=C1NC(=O)C=C2 |
Origin of Product |
United States |
Biological Activity
2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid is a compound that features a quinoline moiety, which is part of a broader class of heterocyclic compounds known for their diverse biological activities. The compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in the context of cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H11NO4, with a molecular weight of approximately 233.22 g/mol. The presence of both the quinoline and carboxylic acid functional groups facilitates various chemical reactions, contributing to its biological activity.
Biological Activity Overview
Research on the biological activity of this compound indicates potential anti-cancer properties. Compounds with similar structures have demonstrated various pharmacological activities, including:
- Anti-proliferative effects : Studies have shown that derivatives of 2-oxo-1,2-dihydroquinoline can inhibit cell growth in various cancer cell lines.
- Apoptotic activity : Evidence suggests that these compounds may induce apoptosis in cancer cells through mechanisms involving caspases and other apoptotic markers.
Anti-Cancer Activity
A study published in PubMed evaluated novel 2-oxo-1,2-dihydroquinoline derivatives for their anti-proliferative efficacy against esophageal squamous cell carcinoma (ESCC). The findings revealed that certain analogues exhibited IC50 values around 10 µM, indicating significant anti-cancer potential. The study highlighted that modest chemical modifications could lead to remarkable changes in biological activity, with autophagy modulation suggested as a mechanism of action .
Cell Cycle Arrest and Apoptosis
Another investigation focused on a related compound's ability to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. This study utilized annexin V-FITC staining to confirm pro-apoptotic effects, with relevant markers such as BAX and Bcl-2 being assessed .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Amino-3-(2-oxoquinolin)-propanoic acid | Structure | Exhibits neuroprotective properties |
| 4-Methylquinoline | Structure | Known for its role in dyes and pigments |
| 6-Chloroquinoline | Structure | Notable for its use in pharmaceuticals |
These compounds illustrate the diversity within the quinoline family and underscore the specific functional groups present in this compound that may enhance its biological activity compared to others.
Case Studies
A notable case study involved the synthesis and testing of related quinoline derivatives against various cancer cell lines. The most active compounds achieved IC50 values as low as 1.2 µM against MCF-7 cells, demonstrating significant promise for further development as anti-cancer agents .
Scientific Research Applications
Structural Characteristics
The molecular formula of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid is , with a molecular weight of approximately 219.19 g/mol. The compound features a quinoline moiety, which is known for its diverse biological activities. The presence of both a quinoline and a carboxylic acid functional group contributes to its chemical reactivity and potential interactions with biological targets.
Research indicates that compounds containing the dihydroquinoline structure exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain Gram-positive bacteria. This is particularly relevant for developing new antibiotics .
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses. In vitro studies have shown that it can reduce cytokine production, indicating a possible role in treating inflammatory diseases .
Therapeutic Applications
The potential therapeutic applications of this compound are broad and include:
- Cancer Treatment : Research has shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, notably MCF-7 (breast cancer) and HCT116 (colon cancer). This suggests that it could serve as a scaffold for developing new anticancer agents .
- Neurological Disorders : Given the neuroprotective properties observed in similar compounds, there is potential for exploring its use in treating neurodegenerative diseases.
- Antimicrobial Development : Its ability to inhibit bacterial growth positions it as a candidate for developing new antimicrobial agents in an era of increasing antibiotic resistance .
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µg/mL) |
|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus | 32 |
| Derivative A | Cytotoxicity | MCF-7 | 5.0 |
| Derivative B | Cytotoxicity | HCT116 | 3.0 |
Case Study 1: Antimicrobial Efficacy
In a study published in 2023, researchers synthesized several derivatives based on the structure of this compound. One derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential .
Case Study 2: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The administration resulted in significant reductions in paw swelling and histological evidence of decreased inflammation compared to control groups .
Chemical Reactions Analysis
Nucleophilic Reactions at the Carboxylic Acid Group
The carboxylic acid group undergoes classical nucleophilic reactions:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or basic catalysis to form esters. For example, methyl 2-((2-oxo-1,2-dihydroquinolin-8-yl)oxy)propanoate derivatives are synthesized via Fischer esterification .
-
Amidation : Forms amides with primary/secondary amines. In a related study, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid reacted with hydrazine to yield 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide (4 ) (65% yield) .
-
Salt Formation : Reacts with bases like NaOH to form water-soluble carboxylate salts .
Electrophilic Reactions at the Quinoline Ring
The quinoline moiety participates in electrophilic substitution due to its π-electron-rich aromatic system:
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
Oxadiazole Synthesis : Reaction of its hydrazide derivative with carbon disulfide yielded 1-[2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]quinolin-2(1H)-one (7 ) (84% yield) .
-
Triazole Linkage : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives forms triazole-linked hybrids, as demonstrated in structurally related compounds .
Functionalization via Side-Chain Modification
The propanoic acid side chain enables diverse derivatization:
Metal Coordination and Chelation
The compound exhibits potential metal-binding properties:
-
Carboxylate Coordination : The deprotonated carboxylic acid group binds to transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. Similar quinoline-carboxylate systems show antimicrobial enhancement upon metal chelation .
-
Quinoline N-Oxide Formation : Reaction with hydrogen peroxide may oxidize the quinoline nitrogen, though this remains experimentally unverified for the specific compound .
Stability and Degradation Pathways
-
Thermal Decomposition : Degrades above 250°C, releasing CO₂ from the carboxylic acid group .
-
Photolytic Cleavage : UV exposure may cleave the ether linkage between the quinoline and propanoic acid moieties, as seen in related aryl ethers .
Unresolved Reactivity and Research Gaps
-
Cross-Coupling Potential : Suzuki-Miyaura coupling at halogenated quinoline positions remains unexplored.
-
Enzymatic Modifications : Esterase-mediated hydrolysis of derivatives has not been investigated.
Preparation Methods
Reaction Mechanism and Optimization
8-Hydroxyquinolin-2(1H)-one undergoes deprotonation using potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF). The resulting alkoxide attacks methyl 3-bromopropanoate, forming the ether linkage. Subsequent hydrolysis with aqueous NaOH yields the free carboxylic acid.
Critical parameters include:
-
Base selection : K₂CO₃ achieves 68% yield at 80°C, while NaH improves reactivity to 75% but requires anhydrous conditions.
-
Solvent effects : DMF enhances solubility of the quinoline substrate compared to acetonitrile (45% vs. 62% yield).
-
Temperature : Reactions conducted at 80°C for 12 hours optimize conversion without decarboxylation side reactions.
Table 1: Williamson Ether Synthesis Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 68 |
| NaH | DMF | 60 | 8 | 75 |
| K₂CO₃ | Acetonitrile | 80 | 12 | 45 |
Mitsunobu Reaction for Ether Bond Formation
The Mitsunobu reaction provides an alternative route using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 8-hydroxyquinolin-2(1H)-one with tert-butyl 3-hydroxypropanoate. This method avoids harsh base conditions and improves regioselectivity.
Procedure and Yield Enhancement
In a typical protocol:
-
8-Hydroxyquinolin-2(1H)-one (1.0 equiv), tert-butyl 3-hydroxypropanoate (1.2 equiv), DEAD (1.5 equiv), and PPh₃ (1.5 equiv) are stirred in tetrahydrofuran (THF) at 0°C for 2 hours.
-
The tert-butyl protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane.
Key advantages include:
-
Mild conditions : Reactions proceed at 0–25°C with 78% isolated yield.
-
Steric control : The Mitsunobu protocol prevents O-alkylation at competing sites (e.g., the 5-position of quinoline).
Table 2: Mitsunobu Reaction Parameters
| Substrate Equiv | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1.0:1.2 | THF | 0 | 78 |
| 1.0:1.5 | DCM | 25 | 65 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining high yields. A one-pot approach combines 8-hydroxyquinolin-2(1H)-one, methyl acrylate, and K₂CO₃ in DMF under microwave conditions (150°C, 300 W).
Kinetic and Thermodynamic Considerations
-
Time reduction : Conventional heating requires 12 hours vs. 30 minutes under microwave irradiation.
-
Yield improvement : 82% yield is achieved due to enhanced mass transfer and reduced side reactions.
Characterization data from analogous compounds includes:
Catalytic Coupling Methods
Recent advances employ palladium catalysts for cross-coupling between 8-bromoquinolin-2(1H)-one and propanoic acid derivatives.
Suzuki-Miyaura Coupling
Aryl boronic esters of propanoic acid react with 8-bromoquinolin-2(1H)-one using Pd(PPh₃)₄ (5 mol%) and K₃PO₄ in toluene/water (3:1). This method achieves 70% yield but requires inert atmosphere conditions.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Williamson Ether | 68–75 | 95 | High |
| Mitsunobu | 65–78 | 98 | Moderate |
| Microwave | 82 | 97 | High |
| Catalytic Coupling | 70 | 90 | Low |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution between 8-hydroxy-2-oxo-1,2-dihydroquinoline and a propanoic acid derivative (e.g., bromopropanoic acid). Catalysts like cesium carbonate in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C are effective. Monitor reaction progress via TLC or HPLC. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify quinolinone aromatic protons (δ 6.5–8.5 ppm) and the propanoic acid carbonyl (δ ~170 ppm). The ether linkage (C-O) appears at δ 60–70 ppm in ¹³C NMR.
- Mass Spectrometry (MS) : ESI-MS in negative mode confirms the molecular ion peak (e.g., [M-H]⁻). High-resolution MS validates the molecular formula.
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl stretches (quinolinone C=O at ~1650 cm⁻¹; propanoic acid C=O at ~1700 cm⁻¹) .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if airborne dust is generated.
- Engineering Controls : Conduct reactions in a fume hood to prevent inhalation.
- Emergency Measures : Ensure access to eye wash stations and emergency showers. Contaminated clothing should be removed and professionally decontaminated .
Advanced Research Questions
Q. How can researchers address low yields in the coupling step during synthesis?
- Methodological Answer : Low yields often arise from steric hindrance or poor nucleophilicity of the quinolinone oxygen. Mitigation strategies:
- Use Mitsunobu conditions (DIAD, triphenylphosphine) for ether formation.
- Protect the carboxylic acid group as an ester during coupling, followed by deprotection.
- Optimize solvent polarity (e.g., switch from DMF to acetonitrile) and temperature gradients .
Q. How should discrepancies in biological activity data across assays be resolved?
- Methodological Answer :
- Purity Verification : Analyze compound purity via HPLC (C18 column, 0.1% formic acid/ACN gradient). Impurities >0.1% can skew results .
- Assay Conditions : Standardize pH (e.g., phosphate buffer vs. Tris-HCl) and temperature. Test for interference from solvents (e.g., DMSO).
- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interact with assay targets .
Q. What strategies mitigate degradation during long-term storage?
- Methodological Answer :
- Storage Conditions : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation.
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze via LC-MS. Add stabilizers like BHT (0.01% w/v) for oxidation-prone compounds .
Q. How can enantiomers be separated if chiral centers are present in the compound?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IA or IB column with hexane/isopropanol (90:10) mobile phase.
- Diastereomeric Salt Formation : React with a chiral amine (e.g., cinchonidine) and crystallize.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of one enantiomer .
Q. How can impurities be identified and quantified in this compound?
- Methodological Answer :
- HPLC-UV/HRMS : Use a gradient method (C18 column, 0.1% TFA in water/ACN) to separate impurities. HRMS identifies unknown degradants.
- Reference Standards : Compare retention times and spectra with pharmacopeial impurities (e.g., EP-grade propanoic acid derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
